molecular formula C44H32N2S2 B14794945 N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine

N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B14794945
M. Wt: 652.9 g/mol
InChI Key: RGUSJZRMDLKMLV-UHFFFAOYSA-N
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Description

N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine is a complex organic compound with significant applications in various fields, particularly in organic electronics. This compound is known for its unique structural properties, which make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds through reactions such as Suzuki-Miyaura coupling, followed by further functionalization to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the electronic properties of the compound, making it useful in electronic applications.

    Reduction: This reaction can be used to modify the compound’s structure for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s applicability .

Scientific Research Applications

N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets such as electron transport layers in electronic devices. The compound’s unique structure allows it to facilitate efficient charge transport, enhancing the performance of devices like OLEDs and solar cells .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[4-(diphenylamino)phenyl]-N,N’-di-1-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine
  • N,N’-bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine

Uniqueness

Compared to similar compounds, N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine offers unique electronic properties that make it particularly suitable for use in high-performance electronic devices. Its ability to undergo various chemical modifications further enhances its versatility and applicability in different fields .

Properties

Molecular Formula

C44H32N2S2

Molecular Weight

652.9 g/mol

IUPAC Name

4-[4-[4-(5-phenylthiophen-2-yl)anilino]phenyl]-N-[4-(5-phenylthiophen-2-yl)phenyl]aniline

InChI

InChI=1S/C44H32N2S2/c1-3-7-33(8-4-1)41-27-29-43(47-41)35-15-23-39(24-16-35)45-37-19-11-31(12-20-37)32-13-21-38(22-14-32)46-40-25-17-36(18-26-40)44-30-28-42(48-44)34-9-5-2-6-10-34/h1-30,45-46H

InChI Key

RGUSJZRMDLKMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC=C(C=C6)C7=CC=C(S7)C8=CC=CC=C8

Origin of Product

United States

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